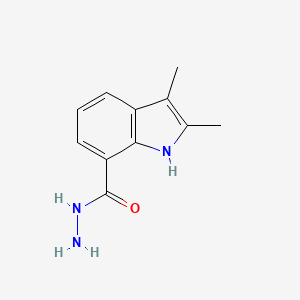

2,3-dimethyl-1H-indole-7-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-7-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-6-7(2)13-10-8(6)4-3-5-9(10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSQFDGLGOOEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2C(=O)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethyl 1h Indole 7 Carbohydrazide and Analogues

General Strategies for the Synthesis of Indole (B1671886) Carbohydrazides from Ester Precursors

A common and effective method for the synthesis of indole carbohydrazides involves the hydrazinolysis of corresponding indole carboxylic acid esters. This reaction is typically carried out by treating the ester precursor with hydrazine (B178648) hydrate.

The general scheme for this transformation is as follows:

Starting Material: An indole derivative containing an ester group (e.g., methyl or ethyl ester) at the desired position of the indole ring.

Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the key reagent that facilitates the conversion.

Reaction Conditions: The reaction is often performed in a suitable solvent, such as ethanol (B145695), and may be heated to drive the reaction to completion. nih.gov

The reaction of methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate with hydrazine monohydrate is a documented example of this methodology. nih.gov Similarly, indole-2-carboxylic acid hydrazide can be prepared from its corresponding ethyl ester by reaction with hydrazine hydrate. researchgate.net The resulting indole carbohydrazide (B1668358) is a versatile intermediate that can be used for further derivatization.

| Starting Material | Reagent | Product | Reference |

| Methyl 1H-indole-3-carboxylate | Hydrazine monohydrate | 1H-indole-3-carbohydrazide | nih.gov |

| Ethyl 1H-indole-2-carboxylate | Hydrazine monohydrate | 1H-indole-2-carbohydrazide | nih.gov |

| Ethyl indol-2-carboxylate | Hydrazine hydrate | Indol-2-carbohydrazide | nih.gov |

| Methyl 1H-indole-2-carboxylate | Hydrazine | 1H-indole-2-carbohydrazide | nih.gov |

Approaches to Indole-7-Carbohydrazide Synthesis, Including Methoxy-Activated Precursors

The synthesis of indole-7-carbohydrazides can be achieved from suitably substituted indole precursors. A notable approach involves the use of methoxy-activated indoles, such as 3-phenyl and 2,3-diphenyl 4,6-dimethoxyindoles, as starting materials. nku.edu.tr These methoxy groups can influence the reactivity of the indole ring and facilitate subsequent functionalization at the 7-position. The synthesis of a new range of indole-7-carbohydrazides has been successfully demonstrated starting from these readily available dimethoxyindoles. nku.edu.trresearchgate.net

Regioselective Synthesis of 2,3-Dimethyl-1H-indole Systems for Carbohydrazide Derivatization

For the synthesis of 2,3-dimethyl-1H-indole, the reaction would typically involve:

Reactants: Phenylhydrazine and 2-butanone (methyl ethyl ketone).

Catalyst: An acid catalyst, such as boron trifluoride etherate, is often employed to facilitate the reaction. researchgate.net

An efficient synthesis of 2,3-dimethyl-1H-indole has been reported using boron trifluoride etherate as a catalyst in ethanol, affording a high yield of the desired product. researchgate.net Once the 2,3-dimethyl-1H-indole nucleus is formed, it can be further functionalized at the 7-position to introduce the carbohydrazide moiety, likely through a sequence involving carboxylation or formylation followed by conversion to the ester and subsequent hydrazinolysis as described in section 2.1.

Transition-metal-catalyzed C–H bond activation strategies have also emerged as powerful tools for the regioselective synthesis of substituted indoles. thieme-connect.com These modern methods offer alternative routes to specifically functionalized indole systems.

Derivatization and Functionalization Strategies of the Carbohydrazide Moiety

The carbohydrazide group is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of diverse indole-based compounds with varied structural features and potential biological activities.

One of the most common derivatization strategies for carbohydrazides is the formation of Schiff bases, also known as hydrazones. This is achieved through a condensation reaction between the carbohydrazide and an aldehyde or ketone. nih.gov

The general reaction involves:

Reactants: An indole carbohydrazide and a suitable aldehyde or ketone.

Catalyst: The reaction is often catalyzed by a small amount of acid, such as acetic acid. nih.govnih.gov

Reaction Conditions: The reaction is typically carried out in a solvent like ethanol and may require heating. nih.govnih.gov

This reaction is widely applicable, and various aromatic and heterocyclic aldehydes have been successfully condensed with indole carbohydrazides to produce a library of Schiff base derivatives. nih.govnih.gov For instance, indole-3-carboxaldehyde has been condensed with various amino acids and aminophenols to synthesize novel heterocyclic Schiff bases. nih.gov Similarly, indole-2-carbohydrazide has been reacted with different aromatic aldehydes and ketones. nih.gov

| Indole Carbohydrazide | Aldehyde/Ketone | Product Type | Reference |

| 1H-indole-3-carbohydrazide | Aromatic aldehydes | N'-substituted-benzylidene-1H-indole-3-carbohydrazides | nih.gov |

| Indol-2-carbohydrazide | Aromatic aldehydes and ketones | Schiff bases (Hydrazones) | nih.gov |

| Indole-3-carboxaldehyde | l-amino acids, aminophenols | Heterocyclic Schiff bases | nih.gov |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine hydrate | Schiff base hydrazone | xiahepublishing.com |

The hydrazone derivatives obtained from the condensation of indole carbohydrazides can serve as precursors for the synthesis of more complex, fused heterocyclic systems through cyclocondensation reactions.

A prominent example of such a cyclocondensation reaction is the formation of thiazolidinone rings. Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The synthesis of N-substituted-2-(indol-3-yl)-4-thiazolidinones can be achieved by reacting the corresponding Schiff base with thioglycolic acid.

The general steps are:

Schiff Base Formation: Condensation of an indole carbohydrazide with an appropriate aldehyde to form the hydrazone intermediate.

Cyclocondensation: Reaction of the Schiff base with thioglycolic acid. The sulfur atom of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization to form the thiazolidinone ring. nih.gov

This reaction provides a pathway to novel indole derivatives bearing a thiazolidinone moiety, which is a privileged scaffold in medicinal chemistry. mdpi.com

Cyclocondensation Reactions to Form Fused Heterocyclic Rings

Pyrazoline and Pyrazolone Derivatives

The synthesis of pyrazoline and pyrazolone derivatives from indole carbohydrazides often proceeds through the formation of an intermediate chalcone or a related α,β-unsaturated carbonyl compound. These intermediates then undergo cyclocondensation with hydrazine or its derivatives to yield the desired five-membered heterocyclic rings.

One common method for synthesizing pyrazolines involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate. researchgate.netnih.gov The reaction is typically carried out in an acidic medium. nih.govnih.gov The initial step is the condensation of 2,3-dimethyl-1H-indole-7-carbohydrazide with an appropriate aromatic aldehyde to form a hydrazone. This hydrazone can then react with an α,β-unsaturated ketone, or be part of a molecule that already contains this moiety, to undergo an intramolecular cyclization to form the pyrazoline ring. A general procedure involves refluxing a mixture of the chalcone and hydrazine hydrate in ethanol. orientjchem.org

Pyrazolone derivatives can be synthesized from the reaction of a β-ketoester with a hydrazine derivative. nih.gov In the context of this compound, this would involve a reaction with a suitable diketone or a β-ketoester to form a hydrazone, which then undergoes cyclization to the pyrazolone ring. The reaction conditions can be tuned to favor the formation of pyrazolone over other products.

Table 1: Synthesis of Pyrazoline Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Chalcone | Hydrazine hydrate | Pyrazoline | orientjchem.org |

| α,β-Unsaturated Ketone | Hydrazine hydrate in aliphatic acid | N-Substituted Pyrazoline | nih.gov |

| Aryl Hydrazine | 3-Butynol | Aryl-substituted Pyrazoline | organic-chemistry.org |

1,3,4-Oxadiazole and Thiadiazole Cyclization

The carbohydrazide functional group is a versatile precursor for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These five-membered aromatic heterocycles are synthesized through cyclization reactions that involve the elimination of a small molecule, typically water or hydrogen sulfide.

The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through several routes. A common method is the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.gov This intermediate is formed by the acylation of the starting carbohydrazide. Various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or triflic anhydride can be used to effect the cyclization. nih.goveurekaselect.com Another approach involves the reaction of the carbohydrazide with an orthoester, which provides the carbon atom for the oxadiazole ring.

For the synthesis of 1,3,4-thiadiazoles, a frequent strategy is the reaction of the carbohydrazide with a thiocarbonyl compound. For instance, reaction with carbon disulfide in the presence of a base leads to a dithiocarbazate intermediate, which can then be cyclized. An alternative and widely used method is the acid-catalyzed condensation of the carbohydrazide with thiosemicarbazide to form a thiosemicarbazone, followed by cyclization with a dehydrating agent like acetic anhydride. nih.govnih.govresearchgate.net

Table 2: Reagents for 1,3,4-Oxadiazole and Thiadiazole Synthesis

| Heterocycle | Reagents | Reference |

|---|---|---|

| 1,3,4-Oxadiazole | Phosphorus oxychloride, Thionyl chloride | nih.gov |

| 1,3,4-Oxadiazole | Triflic anhydride | eurekaselect.com |

| 1,3,4-Thiadiazole | Thiosemicarbazide and Acetic anhydride | nih.govnih.gov |

N-Alkylation and Other Modifications of the Indole Nitrogen Atom

The nitrogen atom of the indole ring in this compound and its derivatives is a site for further functionalization, most commonly through N-alkylation. This modification can significantly impact the molecule's properties.

A standard procedure for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent. rsc.org Sodium hydride is a commonly used base, and the reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org The choice of alkylating agent can vary widely, including simple alkyl halides like methyl iodide or more complex electrophiles. semanticscholar.org

Phase-transfer catalysis offers an alternative method for N-alkylation, often under milder conditions. semanticscholar.org Additionally, methods using catalytic amounts of a base with alkylating agents like dimethyl carbonate or dibenzyl carbonate have been developed for more environmentally benign N-methylation and N-benzylation, respectively. google.com It has been noted that solvent choice can influence the regioselectivity between N-alkylation and C-alkylation, with THF sometimes favoring N-alkylation and toluene favoring C-alkylation under certain catalytic conditions. acs.org

Table 3: Conditions for N-Alkylation of Indoles

| Base | Solvent | Alkylating Agent | Reference |

|---|---|---|---|

| Sodium Hydride | DMF or THF | Alkyl Halide | rsc.org |

| Catalytic Base | Toluene, Acetonitrile, DMF, DMA, or NMP | Dimethyl Carbonate, Dibenzyl Carbonate | google.com |

| Potassium Salts | Dimethyl Sulphoxide | Iodomethane, Iodoethane, 1-Iodopropane, Benzyl Bromide | semanticscholar.org |

Catalytic and Reagent Systems in the Synthesis of this compound Analogues

A diverse array of catalytic and reagent systems is employed in the synthesis of analogues of this compound, reflecting the broad scope of modern organic synthesis.

For the formation of pyrazoline and pyrazole (B372694) rings, both acid and base catalysis are common. The cyclocondensation of hydrazines with diketones to form pyrazoles is often performed under acidic conditions. nih.gov In the synthesis of 1,3,4-oxadiazoles, a variety of dehydrating agents are used, including phosphorus oxychloride and triflic anhydride, which act as both reagents and catalysts for the cyclization. nih.goveurekaselect.com Coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), have also been effectively used for the synthesis of 1,3,4-oxadiazoles from thiosemicarbazide intermediates. luxembourg-bio.com

Transition metal catalysis has become a powerful tool for the functionalization of indoles. rsc.org Palladium catalysts, for example, are widely used for C-H and N-H functionalization reactions, including alkenylation and arylation. nih.gov Rhodium catalysts have been employed for the enantioselective C-H functionalization of indoles. acs.org For pyrazole synthesis, metal complexes such as metal-acetylacetonates and metal-dibenzylideneacetones have been explored as catalysts. nih.gov Copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles. organic-chemistry.org

Table 4: Catalytic and Reagent Systems

| Reaction Type | Catalyst/Reagent | Function | Reference |

|---|---|---|---|

| Pyrazole Synthesis | Acidic Conditions | Cyclocondensation | nih.gov |

| 1,3,4-Oxadiazole Synthesis | Phosphorus Oxychloride | Dehydrating Agent | nih.gov |

| 1,3,4-Oxadiazole Synthesis | TBTU | Coupling Reagent | luxembourg-bio.com |

| Indole Functionalization | Palladium Catalysts | C-H and N-H Functionalization | nih.gov |

| Indole Functionalization | Rhodium Catalysts | Enantioselective C-H Functionalization | acs.org |

| 1,3,4-Oxadiazole Synthesis | Copper(II) Oxide Nanoparticles | Reusable Catalyst | organic-chemistry.org |

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,3-dimethyl-1H-indole-7-carbohydrazide, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the two methyl groups at positions 2 and 3, the N-H proton of the indole ring, and the protons of the carbohydrazide (B1668358) moiety (-CONHNH₂). The chemical shifts (δ), measured in parts per million (ppm), and the splitting patterns of these signals would confirm the connectivity of the molecule.

Despite the theoretical importance of this analysis, specific experimental ¹H NMR data for this compound is not widely available in the reviewed academic literature.

Table 1: Hypothetical ¹H NMR Data for this compound No publicly available experimental data.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. A ¹³C NMR spectrum for this compound would display unique signals for each carbon atom in the indole ring, the two methyl carbons, and the carbonyl carbon of the hydrazide group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

As with the proton NMR data, specific experimental ¹³C NMR data for this compound is not readily found in published scientific literature.

Table 2: Hypothetical ¹³C NMR Data for this compound No publicly available experimental data.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Data not available | Data not available |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole and hydrazide groups, C-H stretching of the aromatic ring and methyl groups, C=O stretching of the carbonyl group in the carbohydrazide, and C=C stretching of the aromatic ring.

Specific experimental FT-IR data for this compound is not available in the surveyed literature.

Table 3: Expected FT-IR Absorption Bands for this compound No publicly available experimental data.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Indole & Hydrazide) | Data not available |

| C-H Stretch (Aromatic & Aliphatic) | Data not available |

| C=O Stretch (Carbonyl) | Data not available |

| C=C Stretch (Aromatic) | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₁H₁₃N₃O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass with the calculated exact mass.

Detailed experimental HRMS data for this specific compound is not documented in the available academic sources.

Table 4: HRMS Data for this compound No publicly available experimental data.

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is often used to determine the purity of a sample and to confirm the molecular weight of the components. An LC/MS analysis of this compound would provide a chromatogram indicating its retention time and a mass spectrum confirming its molecular weight.

Specific LC/MS chromatograms and mass spectra for this compound are not present in the reviewed scientific literature.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Confirmation

For indole-based compounds, SCXRD provides definitive confirmation of the planar indole ring system and the stereochemistry of its substituents. In the case of this compound, this analysis would confirm the positions of the methyl groups at the C2 and C3 positions and the carbohydrazide moiety at the C7 position of the indole core.

A typical data table generated from an SCXRD experiment would include the following parameters, as exemplified by a related compound:

Table 1: Example Crystal Data and Structure Refinement Parameters for an Indole Derivative. Note: This data is for 1,3-Dimethyl-1H-indole-2-carbonitrile and is presented for illustrative purposes. nih.gov

| Parameter | Value |

| Empirical formula | C₁₁H₁₀N₂ |

| Formula weight | 170.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.8066 (18) |

| b (Å) | 15.359 (3) |

| c (Å) | 13.480 (3) |

| β (°) | 95.67 (3) |

| Volume (ų) | 1814.4 (7) |

| Z | 8 |

| Temperature (K) | 113 |

| Radiation type | Mo Kα |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₁H₁₃N₃O. The theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. In research involving the synthesis of new indole carbohydrazide derivatives, elemental analysis is routinely reported to validate the successful formation of the target molecule. nih.govmdpi.comtandfonline.com Typically, the observed values are expected to be within ±0.4% of the calculated values. mdpi.com

Table 2: Theoretical Elemental Composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 65.01 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.45 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.69 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.87 |

| Total | 203.244 | 100.00 |

In practice, a research article would present this data in a comparative table, as shown below with data for a different but related compound for illustrative purposes. nih.gov

Table 3: Example of Elemental Analysis Data for an Indole Derivative (N'-(5-Methyl-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide). nih.gov

| Molecular Formula | Analysis | C (%) | H (%) | N (%) |

| C₁₈H₁₄N₄O₂ | Calculated | 67.92 | 4.43 | 17.60 |

| Found | 67.25 | 4.98 | 17.57 |

Chromatographic Methods in Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for this purpose. nih.gov

In TLC, a small amount of the compound is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (a solvent or mixture of solvents) is allowed to ascend the plate. Different compounds will travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. The purity of the sample can be inferred by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

For indole carbohydrazides, TLC is often used to monitor the conversion of the starting ester to the final hydrazide product. The completion of the reaction is indicated by the disappearance of the starting material's spot and the appearance of the product's spot. A suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed to achieve good separation. The spots are then visualized, often under UV light.

Reactivity and Reaction Mechanisms of 2,3 Dimethyl 1h Indole 7 Carbohydrazide

Reactivity of the Carbohydrazide (B1668358) Moiety in Functional Group Transformations

The carbohydrazide group (-CONHNH2) at the 7-position of the 2,3-dimethylindole (B146702) core is a versatile functional group that serves as a linchpin for a variety of chemical transformations. This moiety is characterized by the presence of a nucleophilic terminal amino group (-NH2) and an adjacent amide functionality, rendering it susceptible to a range of reactions, primarily with electrophilic reagents.

One of the most common and straightforward reactions of the carbohydrazide moiety is its condensation with aldehydes and ketones to form the corresponding N-acylhydrazones (Schiff bases). nih.govresearchgate.net This reaction typically proceeds under mild acidic catalysis and is a cornerstone in the derivatization of carbohydrazides. nih.gov The resulting N-acylhydrazones are often stable, crystalline solids and serve as important intermediates for the synthesis of various heterocyclic systems.

Furthermore, the carbohydrazide functionality is a key precursor for the synthesis of five-membered heterocycles. For instance, cyclization of N-acylhydrazones in the presence of an oxidizing agent can lead to the formation of 1,3,4-oxadiazoles. researchgate.net Additionally, reaction with β-dicarbonyl compounds can yield pyrazole (B372694) derivatives. The reaction with carbon disulfide in a basic medium is a common route to 1,3,4-oxadiazole-2-thiones. mdpi.com These transformations highlight the role of the carbohydrazide group as a versatile building block in heterocyclic synthesis. ajgreenchem.com

The general reactivity of the carbohydrazide moiety in 2,3-dimethyl-1H-indole-7-carbohydrazide is summarized in the table below, with examples of typical reactions reported for other indole (B1671886) carbohydrazides.

| Reagent | Product Type | Reaction Conditions |

| Aldehydes/Ketones | N-Acylhydrazones | Mild acid catalysis (e.g., acetic acid) in a suitable solvent like ethanol (B145695) or water. nih.gov |

| Acid Anhydrides/Acyl Chlorides | N,N'-Diacylhydrazines | Basic conditions to neutralize the acid byproduct. |

| Isothiocyanates | Thiosemicarbazides | Reaction in a polar solvent. ajgreenchem.com |

| Carbon Disulfide | 1,3,4-Oxadiazole-2-thiones | Basic conditions (e.g., KOH) in ethanol, followed by heating. mdpi.com |

| β-Dicarbonyl Compounds | Pyrazoles | Condensation reaction, often with acid or base catalysis. |

Indole Ring Reactivity in Substituted 7-Carbohydrazide Systems

The indole nucleus is an electron-rich aromatic system, which makes it prone to electrophilic substitution reactions. researchgate.net The position of electrophilic attack on the indole ring is governed by the electronic effects of the existing substituents. In the case of this compound, the indole ring is substituted with two electron-donating methyl groups at the C2 and C3 positions and an electron-withdrawing carbohydrazide group at the C7 position.

Common electrophilic substitution reactions that the indole ring can undergo include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. The conditions for these reactions would need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity.

Mechanistic Pathways of Derivatization Reactions

The derivatization reactions of this compound primarily involve the nucleophilic character of the carbohydrazide moiety. The formation of N-acylhydrazones, for example, proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the carbohydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent dehydration to yield the stable N-acylhydrazone. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

The cyclization of these N-acylhydrazone intermediates into heterocyclic systems like 1,3,4-oxadiazoles involves further steps. For oxidative cyclization, the mechanism typically involves the removal of two hydrogen atoms from the hydrazone moiety by an oxidizing agent, leading to a transient species that undergoes intramolecular cyclization and subsequent aromatization to form the stable oxadiazole ring.

Influence of Substituents on Reaction Outcomes and Selectivity

The substituents on the this compound molecule play a crucial role in modulating its reactivity and influencing the outcome of chemical reactions.

The two methyl groups at the C2 and C3 positions have a significant electronic and steric impact. Electronically, they are electron-donating groups, which increases the nucleophilicity of the indole ring. Sterically, the presence of the C2 and C3 methyl groups can hinder the approach of bulky reagents to the adjacent positions of the indole ring.

The carbohydrazide group at the C7 position is a key determinant of the molecule's reactivity in derivatization reactions. Its nucleophilicity allows for a wide range of functional group transformations as discussed in section 4.1. Furthermore, the electronic nature of the carbohydrazide group, being electron-withdrawing, will influence the reactivity of the benzene (B151609) portion of the indole ring towards electrophilic substitution.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand and its target protein at the molecular level.

In studies of indole (B1671886) carbohydrazide (B1668358) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, derivatives of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide have been investigated as tubulin inhibitors. nih.gov Molecular docking simulations suggested that these compounds likely bind to the colchicine (B1669291) site of tubulin, a key protein involved in cell division, thereby exerting their anticancer effects. nih.gov The docking studies revealed that the indole nitrogen could form hydrogen bonds with residues like Thr179, while other parts of the molecules, such as the hydrazide arm, interact with the α-subunit of tubulin. nih.gov

Another study focused on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide and its interaction with bovine serum albumin (BSA), a major transport protein in the blood. nih.gov Molecular docking, in this case, helped to confirm that the indole derivative binds to Site I (subdomain IIA) of BSA, with hydrogen bonding and van der Waals forces being the primary drivers of the interaction. nih.gov

These examples underscore the power of molecular docking in predicting how indole carbohydrazide scaffolds might interact with various protein targets, providing a rationale for their observed biological activities and guiding further experimental studies.

Table 1: Examples of Molecular Docking Studies on Indole Carbohydrazide Derivatives

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

| Furanyl- and Thiophenyl-3-phenyl-1H-indole-2-carbohydrazides | Tubulin (Colchicine site) | Hydrogen bonding with Thr179 and Lys254; interaction of the hydrazide arm with the α-subunit. | nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide | Bovine Serum Albumin (BSA) | Binding at Site I (subdomain IIA) through hydrogen bonds and van der Waals forces. | nih.gov |

| 1H-indole-2-carbohydrazide and 5-methoxy-1H-indole-2-carbohydrazide derivatives | Not specified | Utilized for designing compounds with anti-proliferative activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, untested compounds and for understanding the structural features that are important for a specific biological effect.

For indole derivatives, 3D-QSAR studies have been successfully applied to understand their antiamyloidogenic activity, which is relevant to Alzheimer's disease. mdpi.com In one such study, a 3D-QSAR model was developed for a series of indole and isatin derivatives. mdpi.com This model, which had good predictive power, helped to identify the key physicochemical features that correlate with the ability of these compounds to inhibit the aggregation of beta-amyloid peptides. mdpi.com

While a specific QSAR model for 2,3-dimethyl-1H-indole-7-carbohydrazide has not been reported, the principles from studies on related indole structures would be applicable. A QSAR study on this compound would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and then using statistical methods to correlate these descriptors with a measured biological activity. Such a model could then be used to predict the activity of other, similar molecules and to guide the synthesis of new derivatives with improved potency.

Table 2: Key Aspects of QSAR Modeling for Indole Derivatives

| Modeling Aspect | Description | Relevance |

| Molecular Descriptors | Numerical values that encode information about the chemical structure, such as size, shape, electronic properties, and lipophilicity. | These descriptors are the independent variables in a QSAR model and are used to quantify the structural features of the molecules. |

| Statistical Methods | Techniques like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are used to build the mathematical relationship. | These methods are used to create a predictive model that can estimate the biological activity of new compounds based on their molecular descriptors. |

| Model Validation | The predictive ability of the QSAR model is assessed using various statistical parameters and by testing it on an external set of compounds not used in model building. | Validation ensures that the model is robust and can make reliable predictions for new molecules. |

Theoretical Studies on Electronic Structure and Spectroscopic Properties (e.g., DFT calculations for vibrational analysis)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are widely used to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic data.

For indole and its derivatives, DFT calculations have been employed to study their molecular structure and vibrational spectra. researchgate.net These studies provide a detailed understanding of the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. For example, DFT calculations can accurately predict the frequencies of characteristic vibrations, such as the N-H stretching of the indole ring, which is typically observed in the range of 3500-3300 cm⁻¹. researchgate.net

In a study on indole and 5-aminoindole, DFT calculations with the B3LYP functional were shown to be superior to the Hartree-Fock method for predicting vibrational frequencies, demonstrating excellent agreement with experimental data. researchgate.net Such theoretical studies can also be extended to investigate the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the reactivity and electronic transitions of a molecule.

While specific DFT calculations for this compound are not available, it is expected that such calculations would provide valuable insights into its geometry, electronic structure, and vibrational spectrum, aiding in its characterization and the understanding of its chemical behavior.

Table 3: Predicted Vibrational Frequencies for Indole from DFT Calculations

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | ~3500 | ~3525 |

| C-H stretch | 3100-3200 | 3110-3180 |

| Ring stretching | 1400-1600 | 1420-1615 |

| C-H in-plane bend | 1000-1300 | 1010-1285 |

| C-H out-of-plane bend | 700-900 | 740-880 |

| Note: The values are approximate and can vary depending on the specific computational method and experimental conditions. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

For flexible molecules like indole carbohydrazides, conformational analysis is important for understanding which three-dimensional structures are most stable and are likely to be biologically active. MD simulations can provide a dynamic picture of how these molecules behave in a biological environment, such as in solution or when bound to a protein.

MD simulations have been used to study the behavior of indole-based derivatives in complex with their target proteins. biointerfaceresearch.com For example, in a study of indole derivatives as α-amylase inhibitors, MD simulations were performed to assess the stability of the ligand-protein complexes over time. biointerfaceresearch.com These simulations can reveal how the interactions between the ligand and the protein evolve and can provide insights into the conformational changes that may occur upon binding. biointerfaceresearch.com

In another example, MD simulations of indolicidin, a tryptophan-rich antimicrobial peptide, have been used to study its association with lipid bilayers, providing insights into its membrane-disrupting mechanism. nih.gov Although this is a larger system, the principles of using MD to understand the dynamic behavior of indole-containing molecules are the same.

For this compound, MD simulations could be used to explore its conformational landscape and to study its interactions with a target protein in a dynamic manner, complementing the static picture provided by molecular docking.

Biological Evaluation in Preclinical Research Models

Antimicrobial Research Applications

Indole (B1671886) derivatives are also explored for their potential to combat microbial infections. Research has focused on their activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

Several studies have documented the antibacterial properties of hydrazone derivatives against Gram-positive bacteria. Acylhydrazone derivatives of dehydroabietic acid, for example, have shown inhibitory activity against both Bacillus subtilis and Staphylococcus aureus. researchgate.net Specifically, a p-fluorobenzoyl hydrazone derivative was identified as having the strongest inhibitory effect against these two bacterial strains. researchgate.net The indole nucleus itself is a core structure in synthetic agents developed to inhibit the metabolic pathways of multidrug-resistant Gram-positive bacteria. nih.gov Furthermore, peptides isolated from Bacillus subtilis have demonstrated strong antibacterial efficacy against S. aureus, suggesting that natural and synthetic compounds from diverse sources are being investigated to address antibiotic resistance. frontiersin.org

Antibacterial Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Antibacterial Activity of Related Hydrazone Derivatives

This table outlines the observed antibacterial activity of various hydrazone-containing compounds against selected Gram-positive and Gram-negative bacteria.

| Compound Class | Bacterial Strain | Result | Reference |

|---|---|---|---|

| C-7 Acylhydrazone Derivatives of Dehydroabietic Acid | Bacillus subtilis | Inhibitory activity observed | researchgate.net |

| C-7 Acylhydrazone Derivatives of Dehydroabietic Acid | Staphylococcus aureus | Inhibitory activity observed | researchgate.net |

| C-7 Acylhydrazone Derivatives of Dehydroabietic Acid | Escherichia coli | Inhibitory activity observed | researchgate.net |

| Indole | Pseudomonas aeruginosa | Virulence diminished | nih.govresearchgate.net |

Antioxidant Activity Investigations (e.g., DPPH, ABTS, Cupric Ion Reducing Antioxidant Capacity Assays)

The antioxidant potential of indole carbohydrazide (B1668358) derivatives has been explored through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay. iaea.orgresearchgate.netnih.govmdpi.comnih.gove3s-conferences.org

The DPPH and ABTS assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the respective stable radicals, which is observed as a color change. nih.govmdpi.come3s-conferences.org The CUPRAC method measures the capacity of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺), typically using a copper(II)-neocuproine reagent at a pH close to physiological levels. iaea.orgresearchgate.net

Studies on 4,6-dimethoxy-1H-indole-2-carbohydrazides have shown that compounds with the carbohydrazide functionality are promising antioxidant candidates. iaea.org Specifically, Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide demonstrated better performance than standard antioxidants in some assays. iaea.org These findings suggest that the carbohydrazide moiety contributes significantly to the antioxidant properties of the indole scaffold.

Table 2: Common Assays for Antioxidant Activity Evaluation

Enzyme Inhibition Studies

Derivatives of indole carbohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's. sbmu.ac.irsbmu.ac.ir Research has shown that various indole-based structures can inhibit these enzymes. rsc.org

For instance, a series of indole-2-carbohydrazides demonstrated inhibition against both AChE and BChE, with some compounds showing percentage inhibition ranging from approximately 37% to over 90% at a concentration of 200 μg/cm³. rsc.org In another study, novel indole amines were synthesized and evaluated, with two compounds exhibiting AChE inhibition comparable to the standard drug galantamine, with IC₅₀ values of 4.28 μM and 4.66 μM. rsc.org The carbohydrazide functionality itself has been incorporated into various scaffolds to target these enzymes.

Table 3: Anticholinesterase Activity of Related Indole Derivatives

Alpha-glucosidase inhibitors play a role in managing type 2 diabetes by delaying carbohydrate digestion. The indole carbohydrazide structure has emerged as a promising scaffold for developing potent inhibitors of this enzyme. nih.gov

Several studies have synthesized and evaluated indole-carbohydrazide derivatives, demonstrating significant inhibitory activity against α-glucosidase, often far exceeding that of the standard drug, acarbose (B1664774). nih.govnih.gov One series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives displayed inhibitory abilities with Kᵢ values ranging from 14.65 to 37.47 μM, which were superior to acarbose (Kᵢ = 42.38 μM). nih.gov Another report highlighted an indole-carbohydrazide derivative that was approximately 394 times more potent than acarbose. nih.gov These findings underscore the potential of this chemical class in developing new therapeutic agents for diabetes management. nih.govnih.gov

Table 4: α-Glucosidase Inhibition by Indole-Carbohydrazide Derivatives

Anti-Inflammatory and Analgesic Effects

The therapeutic potential of indole derivatives extends to anti-inflammatory and analgesic activities, which have been evaluated in various preclinical models. nih.govnih.gov These compounds are often investigated as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects. nih.govnih.gov

In vivo studies using models such as carrageenan-induced peritonitis and acetic acid-induced nociception have been employed to assess these effects. For example, indole-imidazolidine derivatives demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov In an acetic acid-induced writhing test, which assesses peripheral analgesic effects, these derivatives significantly reduced the number of writhes, with reductions of 52.1% and 63.1% for two different compounds. nih.gov These results indicate that the analgesic action is likely mediated through peripheral anti-inflammatory mechanisms rather than a central effect. nih.gov

Table 5: Preclinical Anti-Inflammatory and Analgesic Models for Indole Derivatives

Antiplatelet Aggregation Activity

Indole carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation, a key process in the formation of thrombi. nih.govresearchgate.net These studies typically measure the inhibition of platelet aggregation induced by agents such as adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govresearchgate.netnih.gov

A study involving sixteen indole acylhydrazone derivatives found several potent inhibitors. nih.gov Among the 2-substituted indole series, two compounds exhibited 100% inhibition of platelet aggregation induced by AA and collagen. nih.gov In the 3-substituted indole series, one compound showed 100% inhibition against collagen-induced aggregation, while two others caused 97% inhibition against aggregation induced by collagen and AA. nih.gov Further research on indole-based phenylhydrazones identified a derivative with an IC₅₀ value comparable to the standard drug indomethacin (B1671933) against AA-induced aggregation. nih.gov These findings highlight the potential of the indole carbohydrazide scaffold in the development of novel antiplatelet agents. nih.govnih.gov

Table 6: Antiplatelet Aggregation Activity of Indole Carbohydrazide Derivatives

Other Biological Activity Research

The investigation into the broader biological activities of 2,3-dimethyl-1H-indole-7-carbohydrazide derivatives has yielded promising results, particularly concerning their photophysical properties. These findings open up new avenues for the application of these compounds as dynamic molecular systems.

Photoswitching Properties

The synthesized 1H-indole-7-carbohydrazide derivatives have been shown to exhibit photoswitching capabilities. researchgate.netnottingham.ac.uk This phenomenon allows the molecular structure of the compounds to be reversibly changed using light, which in turn alters their properties. This light-induced transformation is a key feature for the development of "smart" materials and molecular switches. The research has demonstrated that these molecules can respond to light, in addition to other stimuli such as temperature and pH. researchgate.net The ability to control the state of these molecules with external stimuli is a critical area of research with applications in data storage, controlled drug delivery, and photopharmacology. nih.gov

Fluorescent Sensing Capabilities (e.g., for Metal Ions like Cu2+)

A significant finding of the research is the ability of these indole-carbohydrazide derivatives to act as "on-off" fluorescent sensors for the detection of copper (II) ions (Cu2+). researchgate.netnottingham.ac.uk The study revealed that these compounds exhibit high selectivity and sensitivity for Cu2+. researchgate.net In the presence of Cu2+, the fluorescence of the compounds is quenched, or turned "off," allowing for the detection and quantification of the metal ion.

The mechanism of this sensing capability is based on the formation of a stable 1:1 complex between the compound and the Cu2+ ion, which leads to the observed fluorescence quenching. researchgate.net This selective recognition of Cu2+ is a crucial feature, as copper is an essential but potentially toxic metal ion in biological and environmental systems. The development of sensitive and selective fluorescent probes for Cu2+ is therefore of great importance for monitoring and diagnostics. nih.govresearchgate.netrsc.org

The research highlights the potential of these newly synthesized molecules as effective fluorescent probes for Cu2+. researchgate.net The "on-off" switching mechanism provides a clear signal for the presence of the target ion, which is a desirable characteristic for any sensing application.

Below is a summary of the key properties of the 1H-indole-7-carbohydrazide derivatives:

| Property | Description | Reference |

| Photoswitching | The compounds can reversibly change their molecular structure and properties in response to light. | researchgate.netnottingham.ac.uk |

| Fluorescent Sensing | The compounds act as "on-off" fluorescent sensors for the detection of Cu2+ ions. | researchgate.netnottingham.ac.uk |

| Selectivity | The fluorescent sensing is highly selective for Cu2+ over other metal ions. | researchgate.net |

| Sensitivity | The compounds demonstrate high sensitivity in the detection of Cu2+. | researchgate.net |

| Mechanism | A 1:1 complex formation between the compound and Cu2+ leads to fluorescence quenching. | researchgate.net |

Structure Activity Relationship Sar Studies

Impact of Indole (B1671886) Ring Substituents (e.g., Methyl Groups at 2,3-positions) on Biological Activity

The presence and position of substituents on the indole ring can significantly influence the biological activity of indole derivatives. The methyl groups at the 2 and 3-positions of the indole core in 2,3-dimethyl-1H-indole-7-carbohydrazide are of particular importance.

The 2,3-dimethylindole (B146702) scaffold has been utilized in the development of various biologically active compounds. These methyl groups can influence the molecule's lipophilicity, steric profile, and electronic properties, which in turn affect its binding to biological targets. For instance, in the context of HIV-1 fusion inhibitors, the substitution pattern on the indole ring is critical for activity. While direct studies on this compound are limited, research on related 2,3-diaryl-substituted indoles as COX-2 inhibitors indicates that the substitution at these positions is key for their inhibitory activity. researchgate.net

The methyl groups can provide a hydrophobic interaction with the target protein, enhancing binding affinity. Furthermore, their presence can lock the conformation of the molecule, which may be favorable for fitting into a specific binding pocket. The electronic effect of the methyl groups, being electron-donating, can also modulate the reactivity and interaction of the indole ring with its biological target.

Table 1: Postulated Impact of Indole Ring Substituents on Biological Activity

| Substituent/Position | Postulated Effect on Biological Activity | Rationale |

| 2-Methyl Group | Increased lipophilicity and steric bulk | May enhance hydrophobic interactions with the target protein and influence binding conformation. |

| 3-Methyl Group | Increased lipophilicity and steric bulk | Similar to the 2-methyl group, it can contribute to enhanced binding and favorable conformational rigidity. |

| 7-Carbohydrazide | Hydrogen bonding capability and potential for derivatization | Crucial for interacting with polar residues in the binding site and serves as a handle for further chemical modification. |

Influence of Modifications to the Carbohydrazide (B1668358) Moiety and Its Derivatives on Biological Profiles

The carbohydrazide moiety at the 7-position is a key functional group that significantly influences the biological profile of the parent compound. This group can act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological macromolecules such as enzymes and receptors.

Modifications of the carbohydrazide group can lead to a diverse range of derivatives with altered biological activities. For example, condensation of the carbohydrazide with various aldehydes and ketones can yield hydrazone derivatives. These derivatives often exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature of the substituent introduced through the aldehyde or ketone can fine-tune the biological activity.

Furthermore, the carbohydrazide can be cyclized to form various five-membered heterocyclic rings like 1,3,4-oxadiazoles or 1,2,4-triazoles. These modifications can enhance the compound's metabolic stability, cell permeability, and target-binding affinity. For instance, indole derivatives containing triazole or oxadiazole rings have been synthesized and shown to possess antitumor activity. researchgate.net

Table 2: Potential Biological Activities of Derivatives from the Carbohydrazide Moiety

| Derivative Type | Potential Biological Activity | Example from Related Compounds |

| Hydrazones | Anticancer, Antimicrobial, Anti-inflammatory | Synthesis of various hydrazone derivatives from carbohydrazides has been a common strategy to develop new therapeutic agents. |

| 1,3,4-Oxadiazoles | Anticancer, Antimicrobial | Indole derivatives incorporating oxadiazole rings have demonstrated antitumor properties. researchgate.net |

| 1,2,4-Triazoles | Anticancer, Antimicrobial | The incorporation of a triazole ring is a known strategy to enhance the biological profile of a lead compound. researchgate.net |

Correlation of Structural Features with Specific Biological Mechanisms (e.g., kinase inhibition, apoptosis)

The structural features of this compound suggest its potential to interact with various biological targets, leading to specific mechanisms of action such as kinase inhibition and induction of apoptosis.

Kinase Inhibition: The 7-azaindole (B17877) scaffold, structurally similar to the indole core, is a well-known hinge-binding motif in many kinase inhibitors. nih.gov The nitrogen atom of the indole ring and the adjacent NH group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. While the subject compound is an indole, the carbohydrazide moiety at the 7-position could potentially interact with other regions of the kinase active site. The 2,3-dimethyl substitution could provide selectivity for certain kinases by fitting into specific hydrophobic pockets. The development of potent and selective TAK1 inhibitors from a 2,4-1H-imidazole dicarboxamide scaffold highlights the importance of the core structure and its substituents in achieving high potency and selectivity. nih.gov

Apoptosis Induction: Many indole derivatives have been shown to induce apoptosis in cancer cells. The mechanism often involves the inhibition of anti-apoptotic proteins like Mcl-1 or the activation of pro-apoptotic pathways. nih.gov The planar indole ring can participate in stacking interactions with aromatic residues in the binding pockets of these proteins. The carbohydrazide moiety and its derivatives can form additional interactions, enhancing the binding affinity and pro-apoptotic activity. For example, N'-substituted indole carbohydrazide derivatives have been evaluated for their antiplatelet aggregation activity, which can be linked to signaling pathways that also regulate apoptosis. researchgate.net

Design Principles for Lead Optimization Based on SAR Insights

Based on the structure-activity relationships of related indole compounds, several design principles can be proposed for the lead optimization of this compound.

Systematic Modification of the Carbohydrazide Moiety:

Synthesis of a Hydrazone Library: A diverse library of hydrazone derivatives can be synthesized by reacting the carbohydrazide with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. The electronic and steric properties of the substituents on the aldehyde can be varied to probe the SAR and identify optimal substitutions for enhanced activity and selectivity.

Heterocyclic Ring Formation: Cyclization of the carbohydrazide into 1,3,4-oxadiazoles, 1,2,4-triazoles, or other five-membered heterocycles can be explored. This strategy can improve the pharmacokinetic properties of the lead compound, such as metabolic stability and oral bioavailability.

Exploration of Substitutions on the Indole Ring:

While the 2,3-dimethyl substitution is fixed in the parent compound, further modifications to the indole ring at other available positions (e.g., 4, 5, or 6) could be investigated. The introduction of small electron-withdrawing or electron-donating groups can modulate the electronic properties of the indole ring and influence its interaction with the biological target.

Computational Modeling and Structure-Based Drug Design:

If the biological target of this compound is identified, computational tools such as molecular docking and molecular dynamics simulations can be employed to understand the binding mode of the compound. This information can guide the rational design of new derivatives with improved binding affinity and selectivity. The optimization of biphenyl (B1667301) mannosides as FimH antagonists serves as an example of how a lead optimization strategy can be used to increase binding affinity and improve pharmacokinetic properties. nih.gov

By systematically applying these design principles, it is possible to optimize the biological activity of this compound and develop new drug candidates with improved therapeutic potential.

Advanced Research Applications and Future Directions

Development of Novel Therapeutic Lead Compounds for Various Pathologies

The indole-carbohydrazide core is a privileged structure in medicinal chemistry, serving as a foundation for the development of lead compounds targeting a wide array of diseases. Researchers have synthesized and evaluated numerous derivatives, demonstrating significant potential in oncology, metabolic disorders, and hematology.

As an example, various indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells. nih.gov Specifically, certain derivatives were found to inhibit tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells. nih.gov Further studies on isatin-indole conjugates, which incorporate the indole (B1671886) carbohydrazide (B1668358) moiety, have shown high potency and selective cytotoxicity against colorectal cancer cell lines. nih.govtandfonline.com These compounds have demonstrated the ability to induce apoptosis with IC50 values in the nanomolar range, significantly more potent than the standard chemotherapy drug 5-FU in the tested cell lines. nih.gov

Beyond cancer, the therapeutic reach of these compounds extends to metabolic diseases. A series of indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole-N-phenylacetamide structure were designed as potent α-glucosidase inhibitors. nih.gov These hybrids displayed excellent inhibitory activity, with IC50 values significantly lower than acarbose (B1664774), a medication used to treat type 2 diabetes. nih.gov Additionally, other substituted indole carbohydrazide derivatives have been evaluated for their anti-platelet aggregation activity, which is crucial in the prevention and treatment of thrombotic disorders. nih.gov

| Compound Class | Therapeutic Area | Reported Activity | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid benzylidene-hydrazides | Oncology | Induction of apoptosis; tubulin polymerization inhibition in breast cancer cells. | nih.gov |

| Isatin-indole-3-carbohydrazide conjugates | Oncology | Potent and selective anti-proliferative agents against colorectal cancer cells. | nih.govtandfonline.comresearchgate.netresearchgate.net |

| Indole-2-carbohydrazide derivatives | Oncology | Anti-angiogenic and antiproliferative activities against colon cancer cells. | nih.gov |

| Indole-carbohydrazide-triazole hybrids | Metabolic Disorders | Potent α-glucosidase inhibition for potential anti-diabetic applications. | nih.gov |

| N-Substituted indole carbohydrazides | Hematology | Inhibition of platelet aggregation induced by ADP, arachidonic acid, and collagen. | nih.gov |

Exploration of New Biological Targets and Signaling Pathways

A key aspect of advancing indole-carbohydrazides in drug discovery is the identification and validation of their molecular targets and the signaling pathways they modulate. Research has uncovered several mechanisms through which these compounds exert their biological effects.

In the context of oncology, a primary mechanism of action for certain indole-2-carboxylic acid benzylidene-hydrazides is the inhibition of tubulin polymerization. nih.gov This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Another critical pathway targeted by isatin-indole-3-carbohydrazide derivatives is the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins. nih.gov These compounds have been shown to inhibit the anti-apoptotic proteins Bcl-2 and BclxL, which are often overexpressed in tumors, thereby promoting cancer cell death. nih.govtandfonline.com Furthermore, studies on other indole-2-carbohydrazide derivatives have demonstrated anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling proteins in endothelial cells. nih.gov

For metabolic applications, indole-carbohydrazide hybrids have been specifically designed to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov By targeting this enzyme, these compounds can help manage hyperglycemia. The carbohydrazide moiety is an important pharmacophoric group that is also found in various pyrazole (B372694) derivatives with a wide spectrum of biological activities, including anti-inflammatory and antidepressant effects, highlighting its versatility in interacting with diverse biological targets. nih.gov

| Compound Class | Biological Target / Pathway | Therapeutic Implication | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid benzylidene-hydrazides | Tubulin | Anticancer (disruption of mitosis) | nih.gov |

| Isatin-indole-3-carbohydrazide conjugates | Bcl-2 and BclxL (anti-apoptotic proteins) | Anticancer (induction of apoptosis) | nih.govtandfonline.com |

| Indole-2-carbohydrazide derivatives | VEGFR-2 signaling pathway | Anticancer (inhibition of angiogenesis) | nih.gov |

| Indole-carbohydrazide-triazole hybrids | α-Glucosidase | Antidiabetic (management of hyperglycemia) | nih.gov |

| Oxindole-based derivatives | FLT3 and CDK2 kinases | Anticancer (leukemia, colon cancer) | nih.gov |

Potential for Diagnostic and Biosensing Applications

Beyond therapeutics, the indole-carbohydrazide scaffold has promising applications in diagnostics and biosensing. Specifically, derivatives of 1H-indole-7-carbohydrazide have been investigated as fluorescent sensors for the detection of metal ions. researchgate.net Researchers have developed a series of these derivatives that exhibit photoswitching capabilities and aggregation-induced emission (AIE) properties. researchgate.net These unique photophysical characteristics make them highly suitable for developing "on-off" fluorescent probes. One such sensor demonstrated a strong anti-interference ability for the selective detection of copper ions (Cu²⁺) in aqueous systems, highlighting the potential for creating sensitive and specific chemosensors for environmental monitoring or biological sample analysis. researchgate.net

Computational Design and De Novo Synthesis of Next-Generation Indole-Carbohydrazides

The development of new indole-carbohydrazides is increasingly driven by computational design and advanced synthetic strategies. Molecular docking and other in silico methods are employed to predict the binding interactions of novel compounds with their biological targets, guiding the design of more potent and selective molecules. nih.govnih.govsci-hub.se For example, docking studies have been used to elucidate how indole-carbohydrazide derivatives interact with the colchicine (B1669291) binding site on tubulin and the active site of the α-glucosidase enzyme. nih.govsci-hub.se

The de novo synthesis of these computationally designed compounds relies on versatile and efficient chemical reactions. A common synthetic route involves the condensation of an indole-carbohydrazide intermediate with various aldehydes or ketones to produce a diverse library of derivatives. nih.gov The initial indole-carbohydrazide core can be prepared from the corresponding indole-carboxylic acid ester by reacting it with hydrazine (B178648) monohydrate. nih.govnih.gov More complex structures are built using established organic chemistry reactions, such as the Vilsmeier-Haack reaction for formylation of the indole ring, followed by oxidation and subsequent reaction with hydrazine. nih.govresearchgate.net The Fischer indole synthesis remains a foundational method for creating the core indole ring system itself from substituted phenylhydrazines and ketones. mdpi.comwikipedia.org These synthetic methodologies provide a robust toolkit for creating next-generation indole-carbohydrazides with tailored biological activities.

Integration with High-Throughput Screening and Omics Technologies in Drug Discovery

The discovery of bioactive indole-carbohydrazides has been significantly accelerated by high-throughput screening (HTS) technologies. ewadirect.com Cell-based HTS assays have been instrumental in identifying initial hits, such as the indole-2-carboxylic acid benzylidene-hydrazides that induce apoptosis, from large compound libraries. nih.govresearchgate.net This approach allows for the rapid testing of thousands of compounds to identify those with a desired biological effect, such as inhibiting the growth of cancer cells. nih.govncsu.edu

The integration of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful approach to further advance these compounds in the drug discovery pipeline. frontlinegenomics.comdrugtargetreview.com These technologies can provide a comprehensive understanding of a drug's mechanism of action by revealing its effects on global gene expression, protein levels, or metabolic profiles within a cell or organism. nih.govresearchgate.net For indole-carbohydrazide drug candidates, omics can be used to identify novel biological targets, uncover mechanisms of resistance, and discover biomarkers to predict patient response. frontlinegenomics.com By combining HTS for initial discovery with omics for deep mechanistic insights, researchers can create a more efficient and informed drug development process for this promising class of compounds. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for 2,3-dimethyl-1H-indole-7-carbohydrazide, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation of 2,3-dimethylindole-7-carboxylic acid with hydrazine derivatives. Key steps include:

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR:

- IR Spectroscopy:

- Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm the hydrazide moiety.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

Q. How do steric effects from the 2,3-dimethyl groups influence the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- In Vitro Assays: Test against cytochrome P450 isoforms using fluorogenic substrates.

- Docking Studies (AutoDock Vina): Compare binding poses of methylated vs. non-methylated analogs to identify steric clashes in active sites.

- Kinetic Analysis: Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism) .

Q. How can conflicting NMR and XRD data on hydrazide tautomerism be reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.